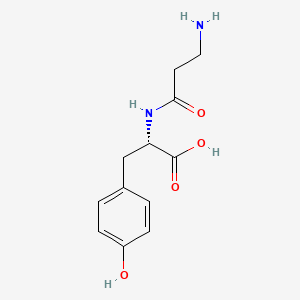

H-Beta-Ala-Tyr-OH

Description

Contextualizing β-Amino Acids in Peptidic Systems

Proteins and most naturally occurring peptides are polymers composed of α-amino acids, where the amino group is attached to the α-carbon—the same carbon atom that holds the carboxyl group and the side chain. britannica.com In contrast, β-amino acids feature an additional carbon atom separating the amino and carboxyl functional groups; the amino group is attached to the β-carbon. wikipedia.org This seemingly minor structural alteration has profound implications for the resulting peptide's architecture and function.

The longer backbone of β-peptides allows them to adopt distinct secondary structures, such as various helices (8-helix, 10-helix, 12-helix, 14-helix) and stable sheet-like conformations, that are not typically observed in α-peptides. wikipedia.orgnih.gov One of the most significant advantages of incorporating β-amino acids is the enhanced resistance of the resulting peptides to enzymatic degradation by proteases. nih.govresearchgate.net Proteases are enzymes that have evolved to recognize and cleave the peptide bonds of α-peptides, but they are generally unable to act on the altered backbone of β-peptides, a feature that is highly desirable in the development of therapeutic agents. nih.gov The structural diversity of β-amino acids is also greater than that of α-amino acids, offering a broader range of stereoisomers for molecular design.

H-Beta-Ala-Tyr-OH: A Unique β-Dipeptide within the Peptide Landscape

This compound is a specific dipeptide that serves as a model compound for understanding the fundamental properties of β-amino acid incorporation. It is composed of two amino acid residues:

β-Alanine (Beta-Ala): The simplest and only naturally occurring β-amino acid, where the side chain is a hydrogen atom. wikipedia.orgpeptide.com Its formal name is 3-aminopropanoic acid. peptide.com

L-Tyrosine (Tyr): A proteinogenic α-amino acid with a phenolic side chain, which plays a crucial role in many biological processes and protein structures. nih.gov

The designation "this compound" indicates that a peptide bond links the carboxyl group of β-Alanine to the amino group of L-Tyrosine. The "H-" at the beginning signifies a free amino group on the β-Alanine residue, and the "-OH" at the end indicates a free carboxyl group on the Tyrosine residue. This structure makes it a valuable building block in the synthesis of more complex mixed α,β-peptides. researchgate.net

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | (2S)-2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid |

| Synonyms | N-(beta-Alanyl)-L-tyrosine, (2S)-2-(3-AMINOPROPANAMIDO)-3-(4-HYDROXYPHENYL)PROPANOIC ACID |

| CAS Number | 21612-26-0 |

Data sourced from PubChem CID 54430084. nih.gov

Scope and Academic Significance of this compound Research

The study of simple β-dipeptides like this compound is academically significant for several reasons. Research in this area contributes to the broader field of medicinal chemistry and materials science by providing foundational knowledge on the behavior of β-amino acids in peptide systems. acs.org

Key areas of academic interest include:

Foldamer Design: β-peptides are a prominent class of "foldamers"—non-natural oligomers that mimic the ability of proteins to fold into well-defined three-dimensional structures. nih.gov Understanding the conformational preferences of simple units like this compound is crucial for designing longer β-peptides with predictable and stable secondary structures. These structures can be engineered to mimic protein surfaces, enabling them to inhibit protein-protein interactions, which are implicated in many diseases. nih.govacs.org

Peptidomimetic Development: The structural properties and proteolytic resistance of β-peptides make them excellent candidates for peptidomimetics—molecules that imitate the structure and function of natural peptides. Research on β-dipeptides helps elucidate the basic principles for designing peptidomimetics with potential therapeutic applications, such as receptor agonists or antagonists. acs.org

Biocatalysis and Synthesis: Developing efficient methods for creating peptide bonds is a central theme in peptide chemistry. Studies have explored both chemical and enzymatic synthesis routes for producing dipeptides. researchgate.netnih.gov Research into the enzymatic synthesis of β-alanine-containing peptides, for instance, aims to create more environmentally friendly and specific methods for producing these valuable compounds. researchgate.net

The investigation of this compound and related β-dipeptides provides essential data for advancing the design of novel biomaterials, therapeutic agents, and research tools, underscoring the compound's importance in the landscape of modern peptide chemistry. acs.orgunivie.ac.at

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

(2S)-2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H16N2O4/c13-6-5-11(16)14-10(12(17)18)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,16)(H,17,18)/t10-/m0/s1 |

InChI Key |

WGWJYTHWZADNIG-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCN)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for H Beta Ala Tyr Oh

General Peptide Synthesis Approaches Applicable to β-Dipeptides

The construction of peptides containing β-amino acids, such as H-Beta-Ala-Tyr-OH, utilizes the fundamental principles of standard peptide synthesis. These methods are designed to control the sequential addition of amino acids to form a specific peptide chain.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and often automated creation of peptides. jpt.com The core principle of SPPS involves covalently attaching the first amino acid to an insoluble polymer resin, followed by the sequential addition of subsequent amino acids to the growing peptide chain. jpt.combachem.com A key advantage of this method is the simplification of the purification process; because the peptide is anchored to the solid support, excess reagents and soluble by-products can be easily removed by washing and filtration after each step. bachem.com This technique has revolutionized peptide synthesis, enabling the production of complex peptides with high purity. gyrosproteintechnologies.com

The general SPPS cycle consists of four main stages:

Anchoring : The C-terminal amino acid (in this case, Tyrosine) is attached to the solid support resin. du.ac.in

Deprotection : The temporary protecting group on the N-terminus of the resin-bound amino acid is removed to expose a free amine. bachem.com

Coupling : The next protected amino acid in the sequence (β-Alanine) is activated and reacted with the free amine on the growing chain to form a new peptide bond. formulationbio.com

Cleavage : Once the desired sequence is assembled, the completed peptide is chemically cleaved from the resin, and all side-chain protecting groups are removed. bachem.com

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach. du.ac.in This method utilizes the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the Nα-amino group. The Fmoc group is base-labile, meaning it can be selectively removed under mild basic conditions, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptidemachines.comuci.edu

Concurrently, any reactive side chains on the amino acids are protected with acid-labile groups, such as the tert-butyl (tBu) group. peptidemachines.com For the synthesis of this compound, the hydroxyl group on the tyrosine side chain would be protected (e.g., as Tyr(tBu)) to prevent unwanted side reactions. These acid-labile groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis during the final acidolytic cleavage from the resin, typically with trifluoroacetic acid (TFA). du.ac.in This orthogonal protection scheme, where different types of protecting groups are removed by different chemical mechanisms, is fundamental to the success of Fmoc SPPS. chempep.com

The incorporation of Fmoc-protected β-amino acids, such as Fmoc-β-Ala-OH, into a peptide sequence using SPPS follows the standard synthesis cycle. researchgate.net These precursors are essential building blocks for the efficient solid-support synthesis of β-oligopeptides. researchgate.net

A typical manual protocol for one coupling cycle in the synthesis of this compound after the initial loading of Fmoc-Tyr(tBu)-OH onto the resin would be as follows:

| Step | Action | Reagents/Solvents | Purpose |

| 1 | Swelling | DMF or DCM | To allow reagents to penetrate the polymer resin matrix. |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | To remove the Fmoc group from the N-terminus of the resin-bound Tyrosine, exposing the free amine. uci.edu |

| 3 | Washing | DMF | To remove excess piperidine and the dibenzofulvene byproduct. bachem.com |

| 4 | Coupling | Fmoc-β-Ala-OH, Coupling Agent (e.g., HBTU, HATU), Base (e.g., DIPEA) in DMF | To activate the carboxylic acid of Fmoc-β-Ala-OH and facilitate the formation of the peptide bond with the free amine of Tyrosine. chempep.com |

| 5 | Washing | DMF, DCM | To remove excess reagents and by-products from the coupling reaction. bachem.com |

| 6 | Final Cleavage | Trifluoroacetic Acid (TFA) with scavengers (e.g., TIS, water) | To cleave the completed dipeptide from the resin and remove the tBu side-chain protecting group from Tyrosine. du.ac.in |

This table outlines a generalized protocol. Specific reaction times, equivalents of reagents, and choice of coupling agents may be optimized for specific sequences.

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is the classical method for peptide construction. neulandlabs.com In LPPS, the entire synthesis, including coupling and deprotection steps, is carried out in a homogenous solution. nih.gov Unlike SPPS, the growing peptide is not attached to an insoluble resin. Instead, purification of the intermediate peptide is required after each step, typically through methods like extraction, precipitation, or crystallization. formulationbio.comneulandlabs.com

For the synthesis of a small peptide like the dipeptide this compound, LPPS offers several advantages:

Scalability : LPPS is well-suited for the large-scale production of short peptides. neulandlabs.combachem.com

High Purity : The ability to purify the intermediate product at each stage allows for tight quality control and can lead to a very pure final product. neulandlabs.com

Cost-Effectiveness for Short Peptides : For simple dipeptides or tripeptides, LPPS can be more economical due to lower consumption of specialized resins and fewer consumables compared to SPPS. formulationbio.comresolvemass.ca

However, LPPS is generally more labor-intensive and time-consuming than automated SPPS due to the required intermediate purification steps. neulandlabs.com Modern LPPS approaches sometimes employ soluble polymer tags to facilitate purification, combining some of the benefits of both solid-phase and solution-phase techniques. nih.govbachem.com

Solid-Phase Peptide Synthesis (SPPS) for β-Peptides

Specialized Synthetic Routes for β-Alanine-Containing Dipeptides

While standard stepwise synthesis (SPPS and LPPS) is the most direct route for producing a defined dipeptide like this compound, other strategies exist for creating larger structures based on β-amino acid monomers.

Polymerization is a powerful strategy for the efficient, one-pot synthesis of high molecular weight β-peptides and their N-substituted analogs, β-peptoids. nih.gova-z.lu This approach is distinct from the stepwise control of SPPS and is geared towards producing polymers rather than discrete, short oligomers. The primary advantage of polymerization is the minimization of repetitive separation and purification steps, leading to high efficiency and lower costs for producing long-chain molecules. a-z.lu

One common method is the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs). peptoids.org In the context of β-peptides, this would involve the polymerization of a β-amino acid-N-carboxyanhydride. This strategy allows for the creation of β-homopolymers and copolymers. peptoids.org Recently, methods for the living and controlled copolymerization of α-NCAs and β-N-thiocarboxyanhydrides (β-NTAs) have been developed, enabling the synthesis of sequence-tunable poly-α/β-peptides. nih.gov

While these polymerization techniques are not the standard choice for synthesizing a simple dipeptide, the underlying chemistry provides a specialized route for creating novel materials and polymers that incorporate β-alanine units.

Utility of β-Aminolactones with β-Aminoesters in Dipeptide Synthesis

The synthesis of dipeptides, fundamental units of proteins and foldamers, can be effectively achieved through the ring-opening of β-aminolactones with amino esters. This method serves as a practical approach for peptide bond formation. Research into isopulegol-based β-amino acid derivatives has demonstrated the viability of this strategy.

In a notable study, the Michael addition of primary and secondary amines to α,β-unsaturated γ-lactones produced β-aminolactones with high stereoselectivity. These resulting β-aminolactones were then utilized as precursors for dipeptide synthesis. The critical step involves the aminolysis of the lactone ring using α- or β-aminoesters. This reaction proceeds to furnish dipeptides in excellent yields, highlighting the applicability of β-aminolactones as valuable intermediates in peptide chemistry. This pathway is particularly promising for creating building blocks for the synthesis of more complex peptide structures like foldamers.

| Reactant 1 (β-Aminolactone) | Reactant 2 (Amino Ester) | Product (Dipeptide) |

| Isopulegol-based β-aminolactone | α-aminoester | Dipeptide |

| Isopulegol-based β-aminolactone | β-aminoester | Dipeptide |

Stereoselective Synthesis for β-Amino Acid Derivatives

While β-alanine itself is an achiral molecule as it lacks a stereocenter, the synthesis of its derivatives often requires precise control of stereochemistry, particularly when substituents are introduced at the α- or β-positions. wikipedia.org Stereoselective synthesis is crucial for producing enantiomerically pure β-amino acid derivatives, which are vital components for pharmaceuticals and peptidomimetics.

Various strategies have been developed to achieve high levels of stereocontrol. One prominent approach involves the use of chiral auxiliaries. These auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction, and are subsequently removed. Another powerful strategy is palladium-catalyzed auxiliary-directed regioselective Csp³-H arylation. This method allows for the direct functionalization of the unactivated β-methylene bond of a β-alanine precursor to produce diverse β-aryl-β-amino acids with controlled regioselectivity. acs.org The use of an 8-aminoquinoline (B160924) amide as an auxiliary has proven effective in directing this transformation, providing a straightforward route to high-value β-aryl-β-amino acids from inexpensive starting materials. acs.org

Enzymatic Synthesis Approaches for Peptides

Enzymatic peptide synthesis has emerged as a compelling alternative to traditional chemical methods, offering mild reaction conditions, high stereoselectivity, and the avoidance of extensive protecting group strategies. nih.govnih.gov This chemoenzymatic approach utilizes hydrolase enzymes, such as proteases and lipases, in reverse to catalyze the formation of peptide bonds. nih.gov

The synthesis of peptides containing specific amino acids like Tyrosine and β-Alanine can be accomplished using enzymes with particular substrate specificities. For instance, chymotrypsin (B1334515) exhibits a strong preference for aromatic amino acids, making it an effective catalyst for incorporating Tyrosine into a peptide chain. Similarly, certain lipases have been shown to catalyze the ring-opening polymerization of 2-azetidinone to produce poly-β-alanine, demonstrating their utility for forming peptide bonds involving β-amino acids. nih.gov Papain has also been used for synthesizing poly(l-tyrosine). nih.gov

A practical application of this methodology is Solid-Phase Enzymatic Peptide Synthesis (SPEPS). A study on the synthesis of the antioxidant dipeptide Tyrosine-Alanine (Tyr-Ala) using a recombinant carboxypeptidase Y (CPY) illustrates the efficiency of this technique. The process involves attaching the N-protected acyl donor (Tyrosine) to a solid resin, followed by the CPY-catalyzed condensation with the nucleophile (Alanine). A final cleavage step removes the protecting group and releases the dipeptide from the resin. Optimization of reaction conditions led to a high yield and purity of the target dipeptide.

| Parameter | Optimized Condition | Result |

| Enzyme | Recombinant Carboxypeptidase Y (CPY) | Effective Catalyst |

| Method | Solid-Phase Enzymatic Peptide Synthesis (SPEPS) | High Purity |

| Final Yield | 77.92% (± 2.723%) | High Efficiency |

| Product Purity | 90.971% (± 2.695%) | Excellent |

This enzymatic approach is advantageous as it operates under mild, aqueous conditions and, due to the inherent stereospecificity of enzymes, prevents racemization, a common side reaction in chemical peptide synthesis.

Advanced Characterization and Structural Elucidation of H Beta Ala Tyr Oh

Spectroscopic Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure and conformation of peptides. By analyzing the chemical environment of atomic nuclei, primarily ¹H, NMR provides detailed information on bond connectivity and spatial proximity of atoms.

One-dimensional ¹H NMR spectroscopy provides foundational information by identifying the distinct proton environments within the H-Beta-Ala-Tyr-OH molecule. The chemical shift of each proton is influenced by its local electronic environment, offering clues to its position within the dipeptide structure. The spectrum would typically be recorded in a solvent like deuterium (B1214612) oxide (D₂O).

The expected proton signals for this compound include:

Tyrosine Residue : A characteristic AA'BB' splitting pattern for the aromatic protons on the phenol (B47542) ring, an alpha-proton (α-CH) signal, and two beta-proton (β-CH₂) signals which are diastereotopic.

Beta-Alanine (B559535) Residue : Two methylene (B1212753) proton signals (α-CH₂ and β-CH₂), typically appearing as triplets due to coupling with each other.

Amine and Carboxylic Acid Protons : These are often exchanged with the deuterated solvent and may not be visible or may appear as broad signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Residue | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Tyrosine | Aromatic (2,6) | ~7.1-7.2 | d (doublet) |

| Aromatic (3,5) | ~6.8-6.9 | d (doublet) | |

| α-CH | ~4.4-4.5 | dd (doublet of doublets) | |

| β-CH₂ | ~2.9-3.1 | m (multiplet) | |

| β-Alanine | α-CH₂ | ~2.5-2.7 | t (triplet) |

| β-CH₂ | ~3.1-3.3 | t (triplet) |

While 1D NMR identifies proton types, 2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between protons.

Correlation Spectroscopy (COSY) : This experiment identifies protons that are coupled through chemical bonds (typically two to three bonds apart). libretexts.org In a COSY spectrum of this compound, cross-peaks would confirm the connectivity within each amino acid residue. creative-biostructure.com For instance, a cross-peak would be observed between the α-CH and β-CH₂ protons of the tyrosine residue. Similarly, the α-CH₂ and β-CH₂ protons of the beta-alanine residue would show a correlation, confirming the integrity of each spin system. uzh.ch

Nuclear Overhauser Effect Spectroscopy (NOESY) : The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by bonds. libretexts.org This is particularly valuable for determining the peptide's three-dimensional conformation and the sequence of the amino acid residues. youtube.com For this compound, a key NOESY correlation would be expected between the protons of the β-alanine residue (e.g., the α-CH₂) and the α-CH proton of the tyrosine residue. This through-space interaction confirms the peptide bond linkage and the sequence of the dipeptide.

Mass spectrometry is a powerful technique for determining the precise molecular weight of a compound and obtaining structural information through controlled fragmentation.

LC-ESI-MS/MS is a highly sensitive method used to identify and quantify peptides. brieflands.com The dipeptide is first ionized, typically by protonation in positive ion mode, to form the precursor ion [M+H]⁺. This ion is then isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of product ions.

For this compound (Molecular Formula: C₁₂H₁₆N₂O₄, Molecular Weight: 252.27 g/mol ), the expected precursor ion would have a mass-to-charge ratio (m/z) of approximately 253.28. nih.gov Fragmentation of the peptide bond yields specific ion types, primarily b- and y-ions, which allow for sequence confirmation. libretexts.org

b₁-ion : Corresponds to the N-terminal β-Alanine residue.

y₁-ion : Corresponds to the C-terminal Tyrosine residue.

Table 2: Predicted LC-ESI-MS/MS Fragmentation Ions for this compound

| Ion Type | Structure | Calculated m/z |

|---|---|---|

| Precursor Ion [M+H]⁺ | This compound + H⁺ | 253.11 |

| b₁ ion | H-Beta-Ala⁺ | 72.04 |

| y₁ ion | H-Tyr-OH + H⁺ | 182.08 |

The detection of these specific fragment ions provides unambiguous confirmation of the dipeptide's identity and amino acid sequence. nih.gov

During ESI-MS analysis, it is common for molecules to form adducts with alkali metal ions present in the solvent or sample matrix. acdlabs.com The formation of a sodium adduct, [M+Na]⁺, is frequently observed for peptides. spectroscopyonline.com For this compound, this would result in an ion at m/z 275.10. Observing this adduct alongside the protonated molecule provides additional, strong evidence for the compound's molecular weight. The maximum number of sodium adducts can sometimes be related to the number of acidic groups in the molecule. nih.gov

Chemical derivatization is another strategy employed to enhance MS analysis. nih.gov By modifying the peptide with a specific chemical tag, properties such as ionization efficiency can be improved. rsc.orgnih.gov For instance, derivatizing the N-terminal amine or the C-terminal carboxylic acid can introduce a fixed charge, leading to more sensitive detection and potentially more predictable fragmentation patterns, further aiding in structural elucidation. acs.orgfigshare.com

Vibrational Spectroscopy (FT-IR) for Peptide Bond Confirmation

Fourier-transform infrared (FT-IR) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, providing valuable information about their chemical structure and bonding. In the context of this compound, FT-IR is instrumental in confirming the presence and characteristics of the peptide bond. The vibrational spectrum of a peptide is dominated by several characteristic amide bands that arise from the vibrations of the peptide linkage (-CO-NH-).

The most informative of these is the Amide I band, appearing in the 1600–1700 cm⁻¹ region, which is primarily associated with the C=O stretching vibration of the peptide carbonyl group. researchgate.netacs.org The exact frequency of the Amide I band is sensitive to the local environment and secondary structure of the peptide. researchgate.net For instance, different types of β-turns and helical structures will exhibit distinct Amide I frequencies. acs.org Another key vibrational mode is the Amide II band, located between 1500 and 1600 cm⁻¹, which arises from a combination of N-H in-plane bending and C-N stretching vibrations. researchgate.net The Amide A band, observed around 3300 cm⁻¹, corresponds to the N-H stretching vibration. researchgate.net

Table 1: Characteristic FT-IR Amide Bands for Peptide Bond Confirmation

| Amide Band | Approximate Frequency Range (cm⁻¹) | Primary Vibrational Mode(s) |

|---|---|---|

| Amide A | ~3300 | N-H Stretching |

| Amide I | 1600-1700 | C=O Stretching |

| Amide II | 1500-1600 | N-H Bending and C-N Stretching |

| Amide III | 1200-1340 | C-N Stretching and N-H Bending |

Computational Approaches for Molecular Dynamics and Conformational Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and provide detailed insights into their conformational flexibility. unipa.it For this compound, MD simulations can map the potential energy surface of the dipeptide, revealing the accessible conformations and the energy barriers between them. nih.gov By simulating the movements of each atom in the dipeptide over time, MD can illustrate the dynamic nature of the molecule, including the rotation around single bonds and the flexibility of the peptide backbone and side chains. nih.govrsc.org

Quantum chemical calculations offer a highly accurate method for investigating the electronic structure and properties of molecules. nih.gov While computationally intensive, these methods can provide valuable benchmarks and insights that complement experimental data and classical MD simulations. For dipeptides, quantum chemical calculations can be used to determine optimized geometries, vibrational frequencies, and electronic properties with high precision. jomardpublishing.com

Chromatographic and Electrophoretic Purification and Analytical Methods

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, purification, and analysis of peptides. nih.govnih.gov Among the various HPLC modes, reverse-phase HPLC (RP-HPLC) is the most widely used for peptides due to its high resolution and the versatility of the separation conditions. springernature.comhplc.eu

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles with chemically bonded alkyl chains (e.g., C8 or C18). The mobile phase is a polar solvent system, usually a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. harvardapparatus.com

For the analysis and purification of this compound, a sample is injected onto the RP-HPLC column. The dipeptide adsorbs to the hydrophobic stationary phase. harvardapparatus.com Elution is achieved by gradually increasing the concentration of the organic modifier in the mobile phase (a gradient elution). springernature.com Molecules are separated based on their hydrophobicity; less hydrophobic compounds elute earlier, while more hydrophobic compounds, which interact more strongly with the stationary phase, elute later. Due to the presence of the aromatic tyrosine residue, this compound possesses a degree of hydrophobicity that makes it well-suited for separation by RP-HPLC. This technique is invaluable for assessing the purity of synthetic this compound and for isolating it from reaction mixtures or complex biological samples. nih.govhplc.eu

Capillary Zone Electrophoresis (CZE) and Free-Flow Zone Electrophoresis (FFZE) for β-Alanyl-Tyrosine

Capillary Zone Electrophoresis (CZE) and Free-Flow Zone Electrophoresis (FFZE) are powerful electromigration separation techniques that have been successfully applied to the analysis and purification of β-alanyl-tyrosine. These methods separate molecules based on their charge-to-size ratio in an electric field.

Capillary Zone Electrophoresis (CZE)

CZE is an analytical technique used for the purity assessment of this compound. In a notable study, the dipeptide, previously isolated by reversed-phase high-performance liquid chromatography (RP-HPLC) from the hemolymph of Neobellieria bullata larvae, was analyzed using CZE. mdpi.com The analysis was performed in an acidic background electrolyte (BGE), where the amphoteric dipeptide behaves as a cation. mdpi.com This method proved effective for the analysis of the dipeptide and for developing optimal separation conditions in a microscale format. nih.gov

The CZE analysis revealed the main component to be β-Ala-Tyr, but also identified two minor, non-identified admixtures, demonstrating the high resolution of the technique. mdpi.com The purity of the β-Ala-Tyr sample was determined to be 94.8% based on the ratio of the corrected peak areas. mdpi.com

| Parameter | Condition |

|---|---|

| Background Electrolyte (BGE) | 500 mM Acetic Acid (AcOH), pH 2.50 |

| Capillary | Bare fused silica |

| Capillary Dimensions | 393 mm total length / 290 mm effective length |

| Inner/Outer Diameter | 50 µm / 375 µm |

| Separation Voltage | 20.0 kV |

| Current | 11.8 µA |

| Sample Concentration | 0.5 mg/mL |

Free-Flow Zone Electrophoresis (FFZE)

Building upon the analytical data from CZE, FFZE was employed for the preparative purification of this compound. mdpi.com FFZE is a continuous separation technique that operates without a carrier medium, which is advantageous for preserving the biological activity of peptides and minimizing material loss. mdpi.com The optimized experimental conditions from CZE were effectively transferred to the FFZE system, reducing the time and costs associated with developing a purification method. mdpi.comnih.gov

The FFZE process successfully purified the dipeptide from the admixtures identified by CZE. mdpi.com The subsequent CZE analysis of the FFZE-purified fractions confirmed a high degree of purity. mdpi.comnih.gov This combined approach highlights the synergy between CZE as an analytical tool and FFZE as a preparative purification method. nih.gov

| Parameter | Value |

|---|---|

| Background Electrolyte (BGE) | 500 mM Acetic Acid (AcOH) |

| Separation Voltage | 3.0 kV |

| Sample Concentration | 30 mg/mL |

| Sample Flow-Rate | 1.6 mL/h |

| Mean Flow-Through Time | 31 min |

| Preparative Capacity | 45.5 mg/h |

Amino Acid Analysis (AAA) for Compositional Verification

Amino Acid Analysis (AAA) is a fundamental biochemical technique used to determine the amino acid composition of peptides and proteins. biosyn.comnih.gov For a dipeptide like this compound, AAA serves as a crucial method for compositional verification, confirming the identity and relative quantities of its constituent amino acids. bachem.com

The process begins with the hydrolysis of the peptide bond linking β-alanine and tyrosine. creative-enzymes.com This is typically achieved by acid hydrolysis (e.g., using 6 M HCl at elevated temperatures), which breaks the peptide down into its individual amino acid components. nih.gov

Following hydrolysis, the resulting mixture of free amino acids is separated, identified, and quantified. biosyn.com A common method involves ion-exchange chromatography followed by post-column derivatization with ninhydrin, which reacts with the amino acids to produce a colored compound detectable by spectrophotometry. nih.gov Alternatively, pre-column derivatization followed by reversed-phase HPLC is also widely used. biosyn.com

For this compound, a successful amino acid analysis would confirm the presence of β-alanine and tyrosine. Furthermore, it would verify that these amino acids are present in an equimolar (1:1) ratio, which is the expected stoichiometry for this dipeptide. This quantitative information provides definitive evidence of the peptide's composition. biosyn.combachem.com

| Amino Acid | Expected Molar Ratio | Function |

|---|---|---|

| β-Alanine | 1 | Confirms the presence of the N-terminal β-amino acid. |

| Tyrosine | 1 | Confirms the presence of the C-terminal aromatic amino acid. |

This compositional verification is essential for confirming the identity and purity of a synthesized or isolated peptide before its use in further applications. nih.gov

Biochemical Roles and Biological Activities of H Beta Ala Tyr Oh

Biological Precursor Functions of β-Alanine

β-Alanine, a constituent amino acid of H-Beta-Ala-Tyr-OH, plays a fundamental role as a precursor in several vital biological synthesis pathways.

Biosynthesis of Carnosine (β-alanyl-L-histidine) and Anserine

β-Alanine is the rate-limiting precursor for the synthesis of carnosine, a dipeptide found in high concentrations in skeletal muscle and brain tissues wikipedia.orgsigmaaldrich.com. Carnosine synthesis is an ATP-dependent reaction catalyzed by carnosine synthase, where β-alanine combines with L-histidine sigmaaldrich.comnih.gov. The availability of β-alanine directly impacts the cellular concentration of carnosine, which acts as a buffer against acidification in muscles during high-intensity exercise wikipedia.orgmdpi.com. Anserine, another imidazole (B134444) dipeptide, can be synthesized by incorporating β-alanine into 1-methyl histidine or by the methylation of carnosine researchgate.nethmdb.ca.

Role in Pantothenic Acid and Coenzyme A Biosynthesis

β-Alanine is an indispensable component in the synthesis of pantothenic acid (vitamin B5) sigmaaldrich.comfrontiersin.orgresearchgate.net. Pantothenic acid, in turn, is a precursor for Coenzyme A (CoA) sigmaaldrich.comfrontiersin.orgresearchgate.net. CoA is a crucial cofactor involved in numerous metabolic reactions, including the metabolism of lipids, carbohydrates, and proteins sigmaaldrich.comfrontiersin.orgresearchgate.net. The synthesis of β-alanine is often the first committed step in the CoA biosynthetic pathway researchgate.netresearchgate.net. In various organisms, β-alanine is synthesized through pathways involving aspartate decarboxylation, pyrimidine (B1678525) degradation, or polyamine oxidation asm.orgnih.govresearchgate.net.

This compound as an Endogenous Bioactive Molecule

This compound itself exhibits significant biological activities, notably as an insect toxin and through its antimicrobial properties.

Identification and Role as an Insect Toxin (Paralysin)

The dipeptide β-alanyl-tyrosine (β-Ala-Tyr) has been identified as an endogenous insect toxin, referred to as "paralysin" researchgate.netmdpi.comnih.gov. These compounds are found in the hemolymph of certain insect species, such as the fleshfly Neobellieria bullata, and are known to cause paralysis and death when injected into adult insects of the same or other species researchgate.netmdpi.comnih.gov. The concentration of these paralysins can increase during larval development, suggesting an active role in insect metamorphosis researchgate.netmdpi.com. Research has also indicated that these compounds may exhibit neurotoxicity in mammals, though with different effects compared to insects researchgate.net.

Antimicrobial Activity Profile

This compound and its analogs have demonstrated antimicrobial activity against various bacteria.

Activity Against Gram-Negative Bacteria

Studies have shown that β-alanyl-tyrosine exhibits antibacterial activity against both Gram-negative and Gram-positive bacteria mdpi.comresearchgate.net. Elongation of the β-alanyl-tyrosine structure by repeating the motive has been observed to increase antimicrobial activity, with minimal inhibitory concentrations (MICs) decreasing for bacteria like Escherichia coli and Pseudomonas aeruginosa nih.gov. For example, repeating the β-alanyl-tyrosine structure up to six times resulted in MIC values as low as 0.25 mM against Pseudomonas aeruginosa nih.gov.

Compound List:

this compound (β-alanyl-L-tyrosine)

β-Alanine

Carnosine

Anserine

Pantothenic Acid (Vitamin B5)

Coenzyme A (CoA)

L-Histidine

1-methyl histidine

3-methylhistidine

Escherichia coli

Pseudomonas aeruginosa

Activity Against Gram-Positive Bacteria

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Peptides composed of β-amino acids have shown promise in this area, often functioning as mimics of host defense peptides (HDPs) or antimicrobial peptides (AMPs) researchgate.net. While specific data detailing the activity of this compound against Gram-positive bacteria was not found in the provided search results, the broader class of β-peptides has demonstrated potential antimicrobial effects. These effects are often attributed to their ability to disrupt bacterial membranes or interfere with essential cellular processes researchgate.netresearchgate.net. The amphipathic nature and conformational stability of certain β-peptides contribute to their interaction with microbial cell membranes, leading to cell death.

Antifungal Activity

Similar to their antibacterial potential, β-peptides and their synthetic mimetics are being investigated for antifungal properties. Research into host defense peptide mimetics, such as brilacidin, has indicated broad-spectrum activity against various pathogens, including fungi like Aspergillus fumigatus researchgate.net. Although direct studies on this compound's antifungal activity are not detailed in the available information, the structural characteristics of β-peptides suggest they could be engineered to target fungal cell components or pathways. The development of new antifungal agents is crucial given the limited therapeutic options available for invasive fungal infections researchgate.net.

Metabolic Fate and Degradation in Biological Systems

A significant advantage of β-peptides over their α-peptide counterparts is their enhanced resistance to proteolytic degradation researchgate.netnih.govcsic.esresearchgate.netrsc.org. Natural proteases in biological systems are highly specific for the peptide bonds formed by α-amino acids. The altered backbone structure of β-peptides, with the extra methylene (B1212753) group, renders them poor substrates for these enzymes researchgate.netnih.gov. This increased metabolic stability means that β-peptides, including dipeptides like this compound, are likely to have a longer half-life in vivo compared to their α-peptide analogues. For instance, the incorporation of β-alanines into peptide structures has been shown to improve their metabolic stability csic.es. This resilience is critical for therapeutic applications, as it can lead to improved pharmacokinetic profiles and sustained biological activity.

Broader Biological Functions of β-Peptides and β-Amino Acid Containing Peptides

The unique structural and stability characteristics of β-peptides enable them to perform a range of biological functions, often by mimicking or modulating the behavior of natural proteins.

Influence on Peptide Conformation and Proteolytic Stability

Table 1: Key Conformational and Stability Features of β-Peptides

| Property | Description | Relevance to this compound |

| Conformational Propensity | Tendency to form stable, defined secondary structures, such as the 14-helix researchgate.netnih.gov. | The β-alanine and tyrosine components contribute to the backbone's ability to adopt specific folds. |

| Proteolytic Stability | High resistance to degradation by proteases due to the β-amino acid backbone researchgate.netnih.govcsic.esresearchgate.netrsc.org. | Suggests a longer in vivo half-life and sustained activity compared to α-peptides. |

| Structural Stabilization | Ability to stabilize peptide structures, allowing for precise presentation of functional groups nih.govcsic.esrsc.org. | Potentially enhances binding interactions and biological activity by maintaining optimal orientation. |

Modulation of Protein-Protein Interactions

The ability of β-peptides to mimic protein secondary structures, such as α-helices and β-sheets, makes them valuable tools for modulating protein-protein interactions (PPIs) researchgate.netresearchgate.netnih.govkvinzo.com. By presenting specific functional groups in a stable, organized manner, β-peptides can act as antagonists or agonists of these critical biological processes researchgate.net. For example, β-peptides containing specific amino acid sequences can be designed to bind to protein interfaces, thereby disrupting or stabilizing specific PPIs researchgate.net. The inherent proteolytic stability of β-peptides further enhances their utility in this regard, allowing for more effective and prolonged intervention in cellular signaling pathways mediated by PPIs researchgate.netrsc.org.

Table 2: Comparison of α-Peptides and β-Peptides

| Feature | α-Peptides | β-Peptides |

| Amino Acid Linkage | Amino and carboxyl groups on α-carbon. | Amino and carboxyl groups separated by an additional methylene group, linked via β-carbon. |

| Proteolytic Stability | Generally susceptible to proteases. | Significantly more resistant to proteases due to altered backbone structure researchgate.netnih.govcsic.esresearchgate.netrsc.org. |

| Conformational Range | α-helix, β-sheet, random coil. | Can adopt unique helical structures (e.g., 14-helix, 13-helix) and β-sheets researchgate.netnih.gov. |

| Mimicry Potential | Mimic natural protein structures. | Can mimic α-helices, β-sheets, and other protein motifs, offering greater structural diversity nih.gov. |

| Biological Applications | Wide range, but limited by stability. | Promising for therapeutics due to stability, including antimicrobial agents and PPI modulators. |

Agonistic and Antagonistic Activities at Receptors

The structural versatility and stability of β-peptides suggest their potential for interacting with biological receptors, leading to agonistic or antagonistic effects. By presenting specific pharmacophores in a conformationally constrained manner, β-peptides can be designed to bind to receptor binding sites with high affinity and specificity. While direct evidence of this compound interacting with specific receptors was not found in the provided search results, the broader field of peptide mimetics indicates that stable peptide structures can effectively modulate receptor activity. This area represents a promising avenue for future research, where β-peptides could be engineered to target a wide array of cellular receptors involved in various physiological and pathological processes.

Anti-angiogenic Potential

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Research into compounds that can inhibit this process is a significant area of cancer therapy.

Studies indicate that beta-alanine (B559535), a component of this compound, may possess anti-angiogenic properties. Beta-alanine has been shown to inhibit aminopeptidase (B13392206) N (APN), an enzyme that plays a role in regulating angiogenesis researchgate.net. Furthermore, carnosine, a dipeptide formed from beta-alanine and L-histidine, has demonstrated anti-angiogenic effects nih.gov.

Tyrosine, the other constituent amino acid of this compound, is a precursor for various signaling molecules. Tyrosine kinases, enzymes that catalyze the phosphorylation of tyrosine residues, are integral to many cellular processes, including angiogenesis mdpi.comnih.govmdpi.comasm.org. Consequently, inhibitors targeting these tyrosine kinases are recognized for their anti-angiogenic activity, disrupting signaling pathways essential for new blood vessel formation mdpi.com. For instance, tyrosine kinase inhibitors (TKIs) like sunitinib (B231) and pazopanib (B1684535) exhibit anti-angiogenic activity by inhibiting vascular endothelial growth factor (VEGF) and platelet-derived growth factor receptors (PDGFs) mdpi.com. Additionally, protein tyrosine kinase PTK7 and its soluble form have been shown to inhibit endothelial cell tube formation, migration, and invasion, thereby impacting angiogenesis asm.org.

However, specific quantitative data detailing the direct anti-angiogenic effects of this compound or its precise mechanisms of action on angiogenesis-related markers are not extensively documented in the reviewed literature. Consequently, a data table illustrating specific quantitative findings for this section cannot be generated from the provided sources.

Cell Viability and Growth Modulation

The modulation of cell viability and growth is a key aspect of cancer treatment, aiming to inhibit the proliferation of malignant cells. Research related to beta-alanine and its derivatives suggests significant roles in this area.

Beta-alanine's contribution to inhibiting cancer cell proliferation and growth is often linked to its role in the synthesis of L-carnosine nih.gov. Beta-alanine itself has been proposed as a potential antineoplastic agent, exhibiting diverse anticancer effects by diminishing cell migration and proliferation nih.gov. Studies have shown that beta-alanine can reduce the proliferation, invasion, migration, and tumorigenesis of osteosarcoma cells nih.gov.

Carnosine, formed from beta-alanine and L-histidine, has demonstrated a notable capacity to inhibit the growth and proliferation of tumor cells both in vitro and in vivo nih.govnih.govresearchgate.net. The mechanisms underlying carnosine's anti-proliferative effects include inducing cell cycle arrest, particularly in the G1 phase nih.govplos.org. It achieves this by reducing cellular ATP production, which is critical for energy-dependent cellular processes, and by decreasing the levels of key cell cycle regulators such as cyclin D1 and CDK4 nih.govplos.org. Furthermore, carnosine has been observed to increase the expression of the cell cycle inhibitor p21WAF protein nih.gov. These actions collectively contribute to a reduction in cancer cell viability and growth.

Despite these detailed findings regarding beta-alanine and carnosine, specific quantitative data on the effects of this compound on cell viability and growth parameters, such as IC50 values or percentage inhibition at defined concentrations, are not available in the reviewed literature. Therefore, a data table presenting such quantitative data for this compound cannot be generated.

Molecular Mechanisms and Interactions of H Beta Ala Tyr Oh

Principles of Peptide-Target Recognition

The interaction between a peptide and its biological target is a highly specific process governed by non-covalent forces. These interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces, collectively determine the affinity and specificity of the binding. polarispeptides.com The three-dimensional conformation of the peptide and the complementary shape and chemical nature of the target's binding site are crucial for effective recognition.

The tyrosine residue in H-Beta-Ala-Tyr-OH plays a pivotal role in molecular recognition due to its distinct chemical properties. The phenolic hydroxyl group of tyrosine can act as both a hydrogen bond donor and acceptor, contributing significantly to the stability of peptide-protein complexes. researchgate.netrsc.org These hydrogen bonds are crucial for orienting the peptide within the binding pocket and enhancing binding affinity. researchgate.net

Furthermore, the aromatic ring of tyrosine facilitates π-π stacking interactions. These interactions occur when the aromatic rings of two residues adopt a parallel orientation, contributing to the stabilization of protein structures. acs.org Studies have shown that π-stacking interactions involving tyrosine can be quite strong, approaching the strength of hydrogen bonds, and are less sensitive to the solvent environment. acs.org The tyrosine residue can also participate in cation-π interactions, where the electron-rich aromatic ring interacts favorably with a positive charge, further strengthening the binding to a target molecule. researchgate.net The rigidity of the tyrosine side chain is considered advantageous for achieving high affinity and specificity in binding, as it reduces the conformational entropy loss upon binding. nih.gov

The versatility of tyrosine in forming various non-covalent interactions makes it a key residue in mediating molecular contacts and contributing to the buried surface area in protein-ligand interfaces. nih.gov

| Interaction Type | Description | Role of Tyrosine in this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, stabilizing the peptide-target complex. researchgate.netrsc.org |

| π-π Stacking | A non-covalent interaction between aromatic rings. | The aromatic ring of tyrosine can stack with other aromatic residues in the target's binding site, contributing to binding stability. acs.org |

| Cation-π Interactions | A non-covalent interaction between a cation and the face of an electron-rich π system. | The electron-rich aromatic ring can interact with positively charged groups on the target molecule. researchgate.net |

The incorporation of a β-amino acid, β-alanine, into the peptide backbone introduces significant structural and functional alterations compared to peptides composed solely of α-amino acids. The additional methylene (B1212753) group in the β-amino acid backbone increases its length and flexibility. researchgate.net This extended and more flexible backbone allows β-peptides to adopt unique secondary structures, such as various types of helices (8-helix, 10-helix, 12-helix, etc.), that are not observed in α-peptides. wikipedia.org

This structural diversity can lead to novel binding modes and improved target specificity. The altered backbone conformation can influence the spatial orientation of the side chains, potentially leading to more optimal interactions with the target protein. acs.org For instance, the subtle shift in side chain position offered by a β-amino acid can have a substantial impact on recognition properties and binding affinity. nih.gov

Furthermore, peptides containing β-amino acids often exhibit enhanced proteolytic stability. researchgate.netnih.gov This resistance to degradation by proteases is a significant advantage for therapeutic applications, as it can lead to a longer half-life in biological systems. The ability of β-amino acid-containing peptides to modulate conformation, dynamics, and proteolytic susceptibility makes them a valuable tool in medicinal chemistry for designing peptides with improved biological functions, including antimicrobial activity and inhibition of protein-protein interactions. researchgate.netacs.org

| Property | Influence of β-Amino Acid Backbone | Impact on this compound |

| Backbone Flexibility | Increased due to an extra methylene group. researchgate.net | May allow for a better conformational fit into the target's binding site. |

| Secondary Structure | Can adopt unique helical structures not seen in α-peptides. wikipedia.org | Potentially novel binding modes and enhanced specificity. |

| Side Chain Orientation | Alters the spatial arrangement of side chains. acs.org | Can optimize interactions with the target, influencing binding affinity. nih.gov |

| Proteolytic Stability | Generally more resistant to degradation by proteases. researchgate.netnih.gov | Potentially longer biological half-life and sustained activity. |

Interaction with Enzymes and Receptors

The biological effects of peptides are mediated through their interactions with specific molecular targets, primarily enzymes and receptors. mdpi.com These interactions can either inhibit or activate the target, leading to a cascade of cellular events.

Bioactive peptides exert their effects by binding to specific sites on enzymes or receptors. mdpi.com In the case of enzymes, peptides can act as inhibitors by binding to the active site and preventing the substrate from binding, or they can bind to an allosteric site and modulate the enzyme's activity. For receptors, peptide binding can mimic the action of the natural ligand (agonist) or block the binding of the natural ligand without activating the receptor (antagonist). acs.org

The specificity of these interactions is paramount and is determined by the precise complementarity between the peptide's structure and the target's binding site. polarispeptides.com The relatively large size of peptides allows them to interact with larger surface areas on their targets, which is often necessary to effectively inhibit protein-protein interactions. acs.org

The dipeptide β-alanyl-tyrosine has demonstrated antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as antifungal properties. researchgate.net While the precise molecular targets are not fully elucidated for this specific dipeptide, the mechanisms of action for antimicrobial peptides (AMPs) in general can provide insights.

AMPs often act by disrupting the integrity of microbial cell membranes. mdpi.com Their cationic and amphipathic nature allows them to preferentially interact with the negatively charged components of bacterial membranes. This interaction can lead to pore formation, membrane depolarization, and ultimately cell death. nih.gov

Alternatively, some AMPs can translocate across the cell membrane and interact with intracellular targets, such as DNA, RNA, or enzymes involved in essential cellular processes like protein synthesis or cell wall formation. mdpi.comnih.gov The presence of the tyrosine residue in this compound could facilitate interactions with specific intracellular targets through the mechanisms described in section 5.1.1. The β-amino acid backbone may contribute to the peptide's stability against bacterial proteases, enhancing its antimicrobial efficacy.

Cellular and Metabolic Pathways Mediated by this compound and its Constituents

Once internalized or upon degradation, the constituent amino acids of this compound, β-alanine and tyrosine, can enter various cellular and metabolic pathways.

β-Alanine is a non-proteogenic amino acid that is a precursor to the synthesis of carnosine and anserine, dipeptides that play a role in pH buffering and antioxidant defense in cells. sigmaaldrich.com It can also be metabolized to malonate semialdehyde, which then participates in propanoate metabolism, or converted to aspartic acid. nih.govbio-rad.com The metabolism of β-alanine is also linked to pyrimidine (B1678525) metabolism and fatty acid biosynthesis. researchgate.net

Tyrosine is an aromatic amino acid that serves as a precursor for the synthesis of several important biomolecules. wikipedia.org In mammals, it is a precursor to catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine, and epinephrine. nih.govbio-rad.com It is also a precursor for the synthesis of thyroid hormones, the pigment melanin, and coenzyme Q10. wikipedia.orgnih.gov Tyrosine can be catabolized to fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production or be used for fatty acid synthesis. nih.gov In plants, tyrosine is a precursor to a wide array of natural products, including tocopherols (B72186) and plastoquinone. nih.gov

The metabolic fate of the intact dipeptide this compound within cells is not well-documented. It may be hydrolyzed into its constituent amino acids by peptidases, after which β-alanine and tyrosine would enter their respective metabolic pathways.

| Constituent | Key Metabolic Pathways | Important Products |

| β-Alanine | Carnosine and Anserine Synthesis, Propanoate Metabolism, Pyrimidine Metabolism sigmaaldrich.comnih.govbio-rad.comresearchgate.net | Carnosine, Anserine, Malonate Semialdehyde, Aspartic Acid sigmaaldrich.comnih.govbio-rad.com |

| Tyrosine | Catecholamine Biosynthesis, Thyroid Hormone Synthesis, Melanin Synthesis, Citric Acid Cycle (via catabolism) wikipedia.orgnih.govbio-rad.com | Dopamine, Norepinephrine, Epinephrine, Thyroxine, Melanin, Fumarate, Acetoacetate wikipedia.orgnih.govbio-rad.com |

Role of β-Alanine in Intracellular pH Regulation via Carnosine Synthesis

The primary mechanism by which β-alanine contributes to intracellular pH regulation is through its role as a rate-limiting precursor for the synthesis of carnosine. sigmaaldrich.comnih.govnih.gov Carnosine is a dipeptide synthesized in various tissues, particularly skeletal muscle and the brain, from β-alanine and L-histidine in a reaction catalyzed by carnosine synthase. sigmaaldrich.comnih.gov The availability of β-alanine is the crucial factor that governs the rate of carnosine production within the cell. nih.govnih.govnih.gov

Carnosine is a highly effective intracellular buffer, a property attributed to the imidazole (B134444) ring of its histidine residue, which has a pKa value of approximately 6.83. wikipedia.orgyoutube.com This pKa value is ideal for buffering pH changes within the physiological range of muscle cells (6.5 to 7.1). wikipedia.orgyoutube.com During intense physical activity, metabolic processes can lead to the accumulation of hydrogen ions (H+), causing a drop in intracellular pH (acidosis), which is a key factor in muscle fatigue. nih.gov By accepting these excess hydrogen ions, carnosine helps to stabilize the cellular pH, thereby delaying the onset of fatigue. gssiweb.org In its natural state, carnosine contributes significantly to the total buffering capacity of muscle fibers, and its concentration can be substantially increased through β-alanine supplementation. nih.govwikipedia.orggssiweb.org

| Mechanism | Key Molecules | Primary Function |

| Carnosine Synthesis | β-Alanine, L-Histidine, Carnosine Synthase | β-alanine acts as the rate-limiting substrate for the production of carnosine. nih.gov |

| Intracellular Buffering | Carnosine, Hydrogen Ions (H+) | The imidazole ring of carnosine accepts H+ ions, mitigating decreases in cellular pH during metabolic stress. wikipedia.orggssiweb.org |

Antioxidant Mechanisms Associated with β-Alanine Derivatives

Derivatives of β-alanine, principally carnosine, exhibit significant antioxidant properties through multiple mechanisms. These peptides play a crucial role in defending cells against the damaging effects of oxidative stress. benthamdirect.combohrium.com

One of the primary antioxidant functions is the direct scavenging of reactive oxygen species (ROS). wikipedia.org Carnosine has been shown to effectively quench various forms of ROS, protecting cellular components like proteins, lipids, and nucleic acids from oxidative damage. researchgate.net Furthermore, carnosine is a potent scavenger of reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE), which are toxic by-products of lipid peroxidation of cell membranes. benthamdirect.combohrium.comresearchgate.net By neutralizing these harmful aldehydes, carnosine prevents them from causing further cellular damage. benthamdirect.combohrium.com

| Antioxidant Action | Target Species/Molecules | Outcome |

| ROS Scavenging | Reactive Oxygen Species (e.g., superoxide, hydroxyl radicals) | Direct neutralization of free radicals, preventing oxidative damage to cellular structures. wikipedia.orgresearchgate.net |

| Aldehyde Quenching | α,β-unsaturated aldehydes (e.g., HNE) from lipid peroxidation | Detoxification of cytotoxic by-products of oxidative stress. benthamdirect.combohrium.com |

| Metal Ion Chelation | Divalent metal ions (e.g., Cu²⁺, Fe²⁺) | Sequestration of pro-oxidant metal ions, inhibiting the formation of the most damaging ROS. nih.govwikipedia.org |

Anti-inflammatory Effects Linked to β-Alanine-Derived Peptides

Peptides derived from β-alanine, such as carnosine, have been shown to possess notable anti-inflammatory properties. medchemexpress.commdpi.com Chronic inflammation is a key pathological feature of many diseases, and the modulation of inflammatory pathways by these dipeptides is an area of active research. nih.gov

Research, including systematic reviews and meta-analyses, has demonstrated that supplementation with histidine-containing dipeptides like carnosine can lead to a significant reduction in circulating levels of key pro-inflammatory markers. nih.govnih.govresearchgate.net This includes a decrease in C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α), two central mediators of the inflammatory response. nih.govnih.govresearchgate.net The ability of these peptides to lower such markers suggests a systemic anti-inflammatory effect.

The underlying mechanisms for these effects are multifaceted. Carnosine has been shown to regulate the secretion of pro-inflammatory cytokines and may protect against inflammatory damage associated with oxidative stress. nih.govksep-es.orgresearchgate.net Studies in various models have indicated that β-alanine supplementation can attenuate the inflammatory response to stressors. nih.govcarnosyn.com For instance, some research suggests that carnosine may influence the expression of interleukins, such as by promoting anti-inflammatory cytokines like IL-10 while inhibiting pro-inflammatory ones. nih.govnih.gov These actions collectively contribute to the modulation of inflammatory processes, highlighting the therapeutic potential of β-alanine-derived peptides. conem.org

Table of Research Findings on Inflammatory Markers

| Biomarker | Effect of Carnosine/HCD Supplementation | Significance |

|---|---|---|

| C-reactive protein (CRP) | Significant Reduction | Indicates a decrease in systemic inflammation. nih.govnih.govresearchgate.net |

| Tumor necrosis factor-α (TNF-α) | Significant Reduction | Shows inhibition of a key pro-inflammatory cytokine. nih.govnih.govresearchgate.net |

Advanced Research Applications and Future Directions for H Beta Ala Tyr Oh

H-Beta-Ala-Tyr-OH as a Chemical Biology Probe

The structure of this compound makes it an excellent candidate for use as a chemical biology probe, enabling researchers to investigate fundamental aspects of peptide behavior and interactions.

Rational Design and Engineering of Bioactive β-Dipeptides

The insights gained from studying molecules like this compound are crucial for the rational design and engineering of novel bioactive β-dipeptides and more complex peptide structures.

De Novo Design of Functional β-Peptidic Sequences

The principles of molecular recognition observed in natural α-peptides and proteins can be adapted and applied to the de novo design of β-peptide foldamers, including sequences incorporating β-alanine and tyrosine acs.org. This approach allows for the creation of peptides with tailored conformations and specific orientations of functional groups, potentially leading to novel therapeutic agents or functional materials acs.orggoogle.comnih.govnih.gov. For example, understanding the self-assembly properties of phenylalanine-rich peptides, which rely on π-π stacking interactions analogous to those involving tyrosine, informs the design of tyrosine-containing peptides for applications in material science and nanotechnology nih.govbachem.com. The systematic variation of amino acid sequences, guided by computational modeling and structure-activity relationship (SAR) principles, enables the development of peptides with enhanced binding affinities and specific biological activities nih.govrsc.org.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological properties of peptides like this compound drugdesign.org. By systematically modifying specific structural features of the dipeptide, researchers can correlate these changes with alterations in biological activity. Such modifications might include:

Tyrosine Modifications: Substituting the hydroxyl group of tyrosine with a methoxy (B1213986) group (yielding β-Ala-O-Me-Tyr-OH) or replacing tyrosine entirely with phenylalanine (β-Ala-Phe-OH) can reveal the importance of the phenolic hydroxyl for hydrogen bonding or specific receptor interactions thermofisher.com.

β-Alanine Modifications: Replacing β-alanine with α-alanine or glycine (B1666218) can highlight the role of the β-amino acid backbone in conferring unique conformational properties or resistance to degradation acs.orgnih.govjst.go.jp.

Peptide Backbone Modifications: Investigating analogues with altered linkages or incorporating additional amino acids can further refine understanding of how sequence and conformation influence activity nih.govjst.go.jp.

These SAR studies are critical for identifying lead compounds with improved potency, selectivity, and pharmacokinetic profiles, paving the way for the development of targeted therapeutics.

Therapeutic and Biotechnological Potentials

The unique properties of this compound and related β-dipeptides suggest a broad range of therapeutic and biotechnological applications.

Antimicrobial Agents: β-alanyl-tyrosine (β-Ala-Tyr) has demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as antifungal properties mdpi.comresearchgate.net. Given the escalating challenge of antibiotic resistance, β-Ala-Tyr represents a promising candidate for the development of novel anti-infective therapeutics mdpi.comresearchgate.net.

Antioxidant Properties: Tyrosine-containing peptides, including dipeptides like this compound, are recognized for their potent antioxidant capabilities. They can effectively scavenge free radicals, thereby mitigating cellular damage associated with oxidative stress, which is implicated in numerous chronic diseases nih.govontosight.ai.

Enzyme Modulation: Dipeptides can function as modulators of enzymatic activity. While specific data for this compound are emerging, related dipeptides have shown inhibitory effects on enzymes such as angiotensin-converting enzyme (ACE), relevant for cardiovascular health, and enzymes like phospholipase A2 and cyclooxygenase 2 (COX-2) ontosight.aibiosynth.com.

Neuroprotection: Research indicates that certain tyrosine-containing peptides may play a role in enhancing neurotransmitter synthesis, such as dopamine (B1211576), suggesting potential neuroprotective applications in the context of neurological disorders .

Biomaterials and Self-Assembly: The aromatic nature of the tyrosine residue allows for π-π stacking interactions, similar to phenylalanine, which can drive the self-assembly of peptides into ordered nanostructures like nanotubes and hydrogels nih.govbachem.com. This property is foundational for developing advanced peptide-based biomaterials for tissue engineering, drug delivery, and biosensor applications.

Drug Delivery Systems: Peptides can be engineered for targeted drug delivery, potentially by incorporating them into nanoparticle formulations to improve the bioavailability and efficacy of therapeutic agents .

Table 1: Summary of Biological Activities and Potential Applications of β-Ala-Tyr and Related Peptides

| Compound/Class | Key Biological Activity/Property | Potential Application | Source Reference(s) |

| β-Ala-Tyr | Antimicrobial (antibacterial, antifungal) | Novel anti-infective therapeutics | mdpi.comresearchgate.net |

| Antioxidant | Protection against oxidative stress | ontosight.ai | |

| Insect toxin (endogenous) | N/A (biological role in insects) | mdpi.comresearchgate.net | |

| Ala-Tyr | Antioxidant | Protection against oxidative stress | nih.govontosight.ai |

| Angiotensin-Converting Enzyme (ACE) inhibition | Hypertension management | ontosight.ai | |

| Enzyme inhibition (e.g., PLA₂, COX-2) | Potential therapeutic targets | biosynth.com | |

| Metabolite | N/A | nih.govhmdb.ca | |

| Cell uptake studies | Understanding peptide transport mechanisms | sigmaaldrich.com | |

| Tyrosine-containing peptides (general) | Neuroprotection (e.g., dopamine synthesis enhancement) | Treatment of neurological disorders | |

| Self-assembly into nanostructures (e.g., nanotubes, hydrogels) | Biomaterials, nanomedicine, tissue engineering | nih.govbachem.com | |

| Role in signaling pathways (e.g., tyrosine kinases) | Targeted cancer therapies | frontiersin.org | |

| β-Peptides (general) | Modulation of conformation, dynamics, and proteolytic susceptibility | Improved drug stability and bioavailability | acs.org |

| Inhibition of protein-protein interactions | Therapeutic targets for various diseases | acs.org |

This compound stands as a molecule of considerable scientific interest, bridging fundamental peptide chemistry with advanced biological and therapeutic research. Its utility as a model system for understanding β-dipeptide structure-function relationships and as a probe for peptide chemistry principles is well-established. Furthermore, its inherent properties, including antimicrobial and antioxidant activities, coupled with the potential for rational design and self-assembly, highlight its significant therapeutic and biotechnological promise. Continued research into this compound and its analogues is poised to yield novel insights and applications across diverse scientific disciplines.

Development of Novel Antimicrobial Agents based on β-Ala-Tyr Scaffold

The β-alanyl-tyrosine (β-Ala-Tyr) dipeptide has demonstrated significant potential as a component of novel antimicrobial agents. This dipeptide has been identified as an endogenous insect toxin, often referred to as sarcophagine, and has been shown to possess direct antimicrobial activity researchgate.netmdpi.comnih.gov. Research indicates that β-Ala-Tyr exhibits broad-spectrum activity against both Gram-negative and Gram-positive bacteria, as well as antifungal properties researchgate.netmdpi.com.

The presence of tyrosine, an aromatic amino acid, contributes to the hydrophobic nature of antimicrobial peptides (AMPs), a characteristic crucial for their ability to partition into and disrupt bacterial cell membranes nih.gov. Studies involving tyrosine-based peptide derivatives have further explored this potential, with some tyrosine ester compounds demonstrating enhanced antibacterial activity, particularly against Gram-positive bacteria, with efficacy often correlating with the length of the attached alkyl chain researchgate.net. These findings suggest that the β-Ala-Tyr scaffold can serve as a foundation for designing new antimicrobial compounds by modifying its structure to optimize interactions with microbial targets.

| Peptide/Compound | Target Organism(s) | Activity Type | Reference(s) |

| β-alanyl-tyrosine (β-Ala-Tyr) | Gram-positive bacteria, Gram-negative bacteria, Fungi | Antimicrobial | researchgate.netmdpi.com |

| Tyrosine esters | Gram-positive bacteria | Antibacterial | researchgate.net |

| Tyrosine esters | Gram-negative bacteria | Antibacterial | researchgate.net |

Exploration in Peptide-Based Drug Delivery Systems

Peptides, including dipeptides, are increasingly being investigated for their ability to self-assemble into ordered nanostructures, such as nanotubes and nanofibers, which can be utilized as carriers in drug delivery systems acs.orgfrontiersin.org. These self-assembled peptide structures offer advantages like biocompatibility, biodegradability, and tunable properties. While specific studies on this compound in drug delivery are emerging, the broader class of β-peptides has shown promise in forming stable nanostructures suitable for encapsulating and delivering therapeutic agents acs.orgfrontiersin.orgnih.gov. For instance, carnosine, another β-dipeptide, highlights the need for advanced drug delivery systems to enhance bioavailability and achieve site-specific transport, underscoring the potential for similar strategies with β-Ala-Tyr nih.gov.

Integration into Advanced Peptide-Based Materials

The self-assembly properties of peptides, particularly those rich in aromatic residues like tyrosine, are being leveraged to create advanced peptide-based materials with unique functional properties. Tyrosine residues can act as key motifs in self-assembly, contributing to π–π interactions that influence conformational control and charge transport nih.gov. Short peptides containing tyrosine have been designed to self-assemble into various nanostructures, including nanofibers and hydrogels, finding applications in biomaterials, tissue engineering, and nanophotonics nih.govscienceopen.comchemrxiv.org.

Specifically, research into cyclic dipeptides incorporating tyrosine has demonstrated their potential in creating nanostructured electrospun fibers. These hybrid materials exhibit piezoelectric properties and can function as optical second harmonic generators mdpi.com. The ability of tyrosine-containing peptides to form ordered assemblies with tunable mechanical and optical characteristics positions them as promising candidates for developing novel functional materials.

| Material | Property | Value | Reference |

| Cyclo(L-Trp-L-Tyr) nanofibers | Bandgap Energy | 4.0 eV | mdpi.com |

| Cyclo(L-Trp-L-Tyr) nanofibers | Effective Second Harmonic Generation | 0.36 pm/V | mdpi.com |

| Cyclo(L-Trp-L-Tyr) nanofibers | Piezoelectric Voltage Coefficient | 1.2 VmN-1 | mdpi.com |

| Cyclo(L-Trp-L-Tyr) nanofibers | Peak Power Density | 0.16 μWcm-2 | mdpi.com |

Emerging Analytical and Computational Methodologies

The advancement of analytical and computational techniques is critical for the efficient discovery, characterization, and application of peptides like this compound.

Development of High-Throughput Screening for β-Dipeptides

High-throughput screening (HTS) methodologies are instrumental in accelerating the discovery process for peptides with desired functionalities. For dipeptides, HTS approaches are being employed to investigate their utilization by biological systems, such as transport by ABC transporters in bacteria, which can provide insights into their metabolic roles and substrate specificities plos.orgnih.gov. These methods often involve automated assays and advanced detection systems to analyze large libraries of dipeptides efficiently. Furthermore, HTS assays are being developed to identify compounds that can modulate biological pathways, such as inducing the synthesis of host defense peptides, which is relevant for developing new antimicrobial strategies frontiersin.orgmdpi.com. The continuous refinement of HTS technologies allows for more sensitive, rapid, and comprehensive analysis of peptide libraries.

Advanced Computational Modeling for Predicting β-Peptide Interactions

Computational modeling and simulation techniques are indispensable tools for understanding the complex behavior of peptides, including their interactions, self-assembly, and potential therapeutic applications. Molecular dynamics (MD) simulations, molecular docking, and machine learning (ML) algorithms are being utilized to predict peptide-protein interactions, design peptides with specific binding affinities, and elucidate the mechanisms of peptide self-assembly into functional materials nih.govspringernature.comrsc.orgmdpi.comnih.gov.

For example, advanced ML models, such as TransformerBeta, are being developed to predict and design specific linear peptide binders by analyzing large datasets of protein structures and interactions, often focusing on β-sheet structures arxiv.orgresearchgate.net. These computational approaches allow researchers to explore a vast design space and identify promising peptide candidates for further experimental validation, thereby accelerating the development of peptide-based therapeutics and materials. The ability to accurately predict interaction networks and binding energies provides crucial data for rational design.

| Computational Method/Model | Target/Application | Metric | Value | Reference |

| TransformerBeta | Linear peptide binder design | ROC-AUC | 0.95 | arxiv.org |

| TransformerBeta | Linear peptide binder design | PR-AUC | 0.96 | arxiv.org |

| Nanobody-derived peptide P4 | β2-adrenergic receptor (β2AR) binding | Binding Free Energy (ΔG) | −6.8 ± 0.8 kcal/mol | mdpi.com |

| Nanobody-derived peptide P4 | β2-adrenergic receptor (β2AR) binding | Inhibition Constant (Ki) | 16.5 μM | mdpi.com |

Compound Name Table:

this compound

N-beta-alanyl-L-tyrosine

β-alanyl-tyrosine

β-Ala-Tyr

Sarcophagine

Q & A

Q. How can this compound be incorporated into studies investigating peptide-drug conjugates (PDCs)?

- Methodological Answer : Use this compound as a linker between cytotoxic agents and targeting peptides. Conjugation efficiency is quantified via MALDI-TOF MS. In vivo studies require pharmacokinetic profiling (Cmax, AUC) and biodistribution analysis (radiolabeling with ¹²⁵I on tyrosine) to assess targeting efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products